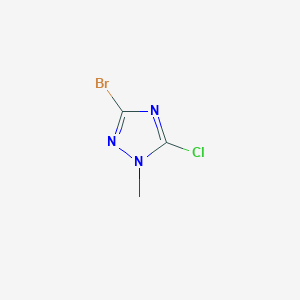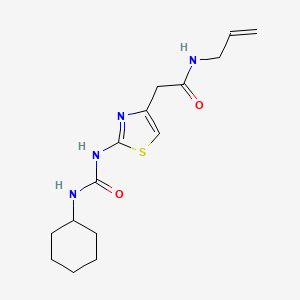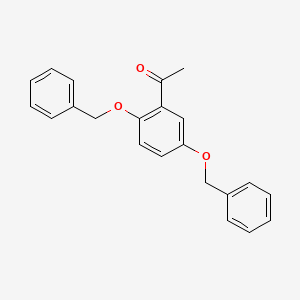![molecular formula C17H18N6O2 B2893330 6-ethoxy-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}pyridine-3-carboxamide CAS No. 2097926-74-2](/img/structure/B2893330.png)
6-ethoxy-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6-ethoxy-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}pyridine-3-carboxamide” is a chemical compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
The synthesis of imidazole-containing compounds has been extensively studied due to their broad range of chemical and biological properties . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .科学的研究の応用
Synthesis and Functionalization
Research on compounds structurally related to 6-ethoxy-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}pyridine-3-carboxamide often involves their synthesis and functionalization. For example, studies have demonstrated the conversion of 1H-pyrazole-3-carboxylic acids into corresponding carboxamides via reaction with various amines, illustrating a method for introducing different functional groups into the pyrazole ring (İ. Yıldırım, F. Kandemirli, E. Demir, 2005). Such methodologies could be applicable in the synthesis and functionalization of this compound, enabling the exploration of its chemical and biological properties.
Antitubercular Activity
The design and synthesis of compounds containing imidazo[1,2-a]pyridine moieties, similar in structure to the compound , have shown significant antitubercular activity. A study described the synthesis of a series of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides with various amine moieties, demonstrating excellent in vitro activity against drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains (Linhu Li et al., 2020). This suggests that the compound , with its pyrazinyl and imidazolyl substitutions, could also be investigated for potential antitubercular properties.
Anticancer and Anti-inflammatory Applications
Compounds structurally related to this compound have also been synthesized and evaluated for their anticancer and anti-inflammatory properties. For instance, a series of pyrazolopyrimidine derivatives were synthesized and showed promising cytotoxic activity against cancer cell lines as well as 5-lipoxygenase inhibition, indicating anti-inflammatory potential (A. Rahmouni et al., 2016). These findings highlight the potential of the compound to serve as a scaffold for the development of new therapeutic agents with anticancer and anti-inflammatory activities.
作用機序
Target of Action
The primary target of 6-ethoxy-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}pyridine-3-carboxamide is Mycobacterium tuberculosis H37Ra . This bacterium is the causative agent of tuberculosis (TB), a major global health concern .
Mode of Action
It is known that the compound interacts with the bacterium, leading to significant anti-tubercular activity . The compound’s interaction with its target results in changes that inhibit the growth and proliferation of the bacterium .
Biochemical Pathways
The compound affects the biochemical pathways of Mycobacterium tuberculosis, leading to its anti-tubercular activity .
Pharmacokinetics
The compound’s significant anti-tubercular activity suggests it has favorable pharmacokinetic properties that allow it to reach its target in the body and exert its effects .
Result of Action
The result of the compound’s action is significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra . This includes inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM . The compound’s action leads to the inhibition of the growth and proliferation of the bacterium, contributing to its anti-tubercular activity .
特性
IUPAC Name |
6-ethoxy-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c1-2-25-15-4-3-13(11-22-15)17(24)21-8-10-23-9-7-20-16(23)14-12-18-5-6-19-14/h3-7,9,11-12H,2,8,10H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBQOFCFJSMRQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C(=O)NCCN2C=CN=C2C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-Amino-4,5-dichlorophenyl)amino]-1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B2893249.png)
![1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea](/img/structure/B2893250.png)

![cis-Hexahydro-1H-thieno[3,4-c]pyrrole](/img/structure/B2893253.png)
![N-(butan-2-yl)-3-(1-{[(4-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide](/img/structure/B2893254.png)
![2-(3-bromophenyl)-2-[1-(6-chloropyridin-2-yl)-N-methylformamido]acetamide](/img/structure/B2893255.png)

![tert-butyl N-[2-(2-aminoethoxy)ethyl]-N-methylcarbamate](/img/structure/B2893261.png)
![3,4-dichloro-N-[3-(1-hexynyl)phenyl]benzenecarboxamide](/img/structure/B2893263.png)
![2-(4-(Aminomethyl)bicyclo[2.2.2]octan-1-yl)acetic acid hydrochloride](/img/structure/B2893264.png)
![N-[[4-(5-Methyl-1H-1,2,4-triazol-3-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2893265.png)
![3-(dimethylamino)-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide](/img/structure/B2893269.png)
![1-methyl-1H-benzo[d]imidazol-5-yl 1-naphthoate](/img/structure/B2893270.png)
